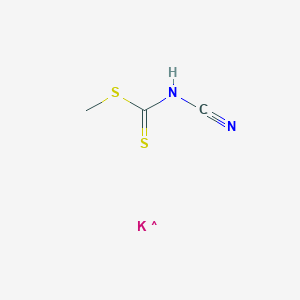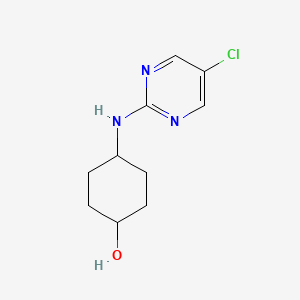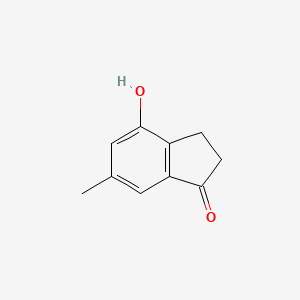
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルは、キノリンファミリーに属する化学化合物です。この化合物は、6位に臭素原子、4位にヒドロキシル基、およびメチルエステル基が存在することを特徴としています。キノリン誘導体は、さまざまな生物活性で知られており、医薬品化学で広く使用されています。
準備方法
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルの合成は、通常、次の手順を伴います。
出発物質: 合成は、キノリンコア構造の調製から始まります。
ヒドロキシル化: 4位にあるヒドロキシル基は、ヒドロキシル化反応、多くの場合、過酸化水素または他の酸化剤を使用して導入されます。
エステル化: 最終的なステップは、カルボン酸基をエステル化してメチルエステルを形成することです。これは通常、メタノールと硫酸などの強酸触媒を使用して達成されます。
化学反応の分析
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、酸化されてキノリン-2,4-ジオン誘導体を形成することができます。
還元: 還元反応は、化合物を対応するジヒドロキノリン誘導体に変換することができます。
置換: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
加水分解: エステル基を加水分解して、対応するカルボン酸を形成することができます。
これらの反応で使用される一般的な試薬には、酸化用の過酸化水素、還元用の水素化ホウ素ナトリウム、および置換反応用のさまざまな求核剤が含まれます。形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。
科学研究の応用
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルには、いくつかの科学研究の応用があります。
化学: より複雑なキノリン誘導体の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: キノリン誘導体は、その治療の可能性で知られており、この化合物は、薬物開発における潜在的な用途について調査されています。
産業: 染料、顔料、その他の工業化学品の生産に使用されています。
科学的研究の応用
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルの作用機序には、さまざまな分子標的との相互作用が含まれます。この化合物は、酵素を阻害したり、DNAと相互作用したりして、生物学的効果を引き起こす可能性があります。関与する特定の経路は、研究されている特定の生物活性によって異なります。
類似の化合物との比較
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルと類似の化合物には、次のものがあります。
4-ヒドロキシ-2-キノロン: これらの化合物は、キノリンコア構造とヒドロキシル基を共有していますが、他の置換基の位置が異なります。
6-ブロモ-2-オキソ-1,2-ジヒドロキノリン-4-カルボン酸: この化合物は、類似していますが、メチルエステル基がありません。
1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-1-フェニルキノリン-3-カルボン酸: この化合物は、臭素原子の代わりにフェニル基を持っています。
6-ブロモ-1,2-ジヒドロ-4-ヒドロキシ-2-オキソ-3-キノリンカルボン酸メチルエステルの独自性は、その特定の置換パターンにあります。これは、明確な化学的および生物学的特性を与えます。
類似化合物との比較
Similar compounds to 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-, methyl ester include:
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and hydroxyl group but differ in the position of other substituents.
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound is similar but lacks the methyl ester group.
1,2-Dihydro-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylic acid: This compound has a phenyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8BrNO4 |
|---|---|
分子量 |
298.09 g/mol |
IUPAC名 |
methyl 6-bromo-4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO4/c1-17-11(16)8-9(14)6-4-5(12)2-3-7(6)13-10(8)15/h2-4,6,14H,1H3 |
InChIキー |
WRJRAFQPMVKXQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2C=C(C=CC2=NC1=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)



![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)
![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)

![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B12329019.png)

![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
![10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)

